![molecular formula C11H14N4O B2470552 N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide CAS No. 2411201-87-9](/img/structure/B2470552.png)
N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. It is a synthetic compound that has been developed using advanced chemical synthesis methods.
Wirkmechanismus
The mechanism of action of N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. It has also been found to modulate the immune system and enhance the body's natural defense mechanisms against infections and diseases.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. The compound has been shown to have antiviral activity by inhibiting the replication of viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide in lab experiments is its high potency and selectivity. The compound has been found to be effective at low concentrations, which makes it an ideal candidate for use in various biomedical studies. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research and development of N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of new applications for the compound, such as its use in the treatment of neurodegenerative diseases. Additionally, the development of new analogs and derivatives of the compound is also an area of interest for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical studies. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has been extensively studied for its efficacy in treating various diseases, such as cancer, Alzheimer's disease, and viral infections. The optimization of the synthesis method, identification of new applications, and development of new analogs and derivatives are some of the future directions for research on this compound.
Synthesemethoden
The synthesis of N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide involves the reaction of 1-but-3-enyl-1H-1,2,3-triazole-4-carboxylic acid with propargylamine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(1-But-3-enyltriazol-4-yl)methyl]but-2-ynamide has been extensively studied for its potential applications in various biomedical studies. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been tested for its efficacy in treating various diseases, such as cancer, Alzheimer's disease, and viral infections.
Eigenschaften
IUPAC Name |
N-[(1-but-3-enyltriazol-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-3-5-7-15-9-10(13-14-15)8-12-11(16)6-4-2/h3,9H,1,5,7-8H2,2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHLKNRITBJIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CN(N=N1)CCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2470470.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2470473.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2470476.png)
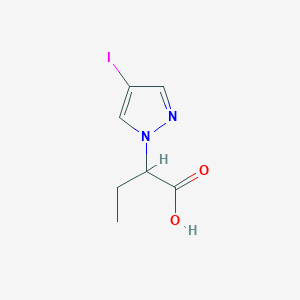
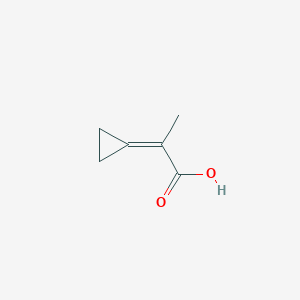
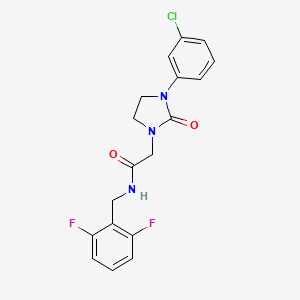
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2470484.png)

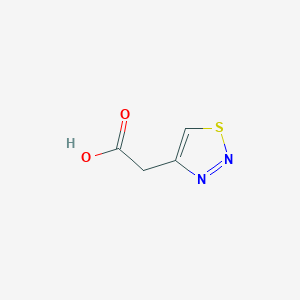
![3-(2-fluorophenyl)-7-((2-(2-methoxyphenoxy)ethyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2470487.png)
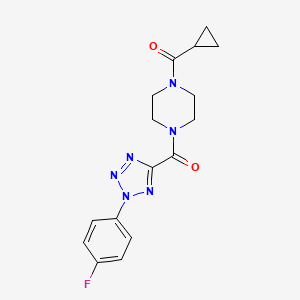
![3-(2,4-dichlorophenyl)-5-isopropyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2470490.png)
![Methyl 5-{[phenyl([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)amino]methyl}-2-furoate](/img/structure/B2470491.png)